7-(2-chlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-[(2-chlorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a purine core structure, which is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-chlorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl and fluorophenyl groups: These groups can be introduced via nucleophilic substitution reactions using corresponding halogenated precursors.
Attachment of the piperazine moiety: This step involves the reaction of the intermediate with piperazine under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-[(2-chlorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenated precursors and nucleophiles or electrophiles are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving purine derivatives.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 7-[(2-chlorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of their activity and subsequent biological effects. The exact pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one: This compound shares structural similarities with the purine core and aromatic substituents.
Cetirizine dihydrochloride: Another compound with a piperazine moiety and aromatic rings, used as an antihistamine.
Uniqueness
7-[(2-chlorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C25H26ClFN6O2 |
---|---|
Molecular Weight |
497.0 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H26ClFN6O2/c1-29-23-22(24(34)30(2)25(29)35)33(15-17-7-3-4-8-18(17)26)21(28-23)16-31-11-13-32(14-12-31)20-10-6-5-9-19(20)27/h3-10H,11-16H2,1-2H3 |
InChI Key |
RNMVIBVFUFCICG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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